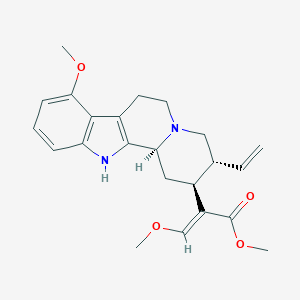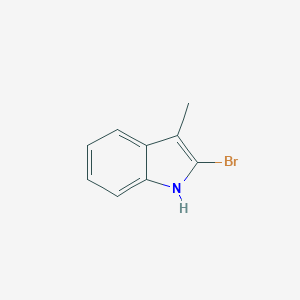
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, also known as MCC, is a chemical compound that has been widely used in scientific research. MCC is a carbamate derivative that has been synthesized using various methods.
Mechanism of Action
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate inhibits acetylcholinesterase by binding to its active site. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic neurotransmission. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been found to inhibit butyrylcholinesterase, another enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is also stable and can be easily synthesized using various methods.
However, there are some limitations to using (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in lab experiments. It has been found to have low solubility in water, which can limit its use in some experiments. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be used to study the role of acetylcholinesterase in various neurological disorders such as epilepsy, multiple sclerosis, and Huntington's disease. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be used to study the effects of acetylcholinesterase inhibitors on cognitive function in healthy individuals and in patients with cognitive impairment.
In conclusion, (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is a carbamate derivative that has been widely used in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research, which can lead to a better understanding of its biochemical and physiological effects.
Synthesis Methods
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be synthesized using various methods. One of the commonly used methods is the reaction between 4-methoxybenzyl alcohol and 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction leads to the formation of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used in various scientific research studies. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used to study the role of acetylcholinesterase in various physiological and pathological conditions such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
properties
CAS RN |
199435-07-9 |
|---|---|
Product Name |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-8-6-11(7-9-12)10-20-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
OZBLKLCRFAEFJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
synonyms |
Carbamic acid, (2-chlorophenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



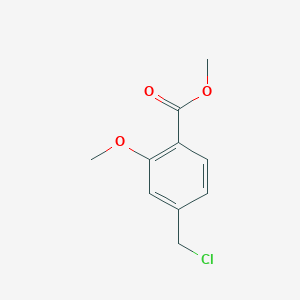
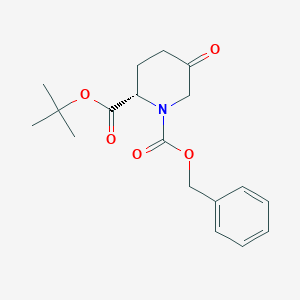
![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)
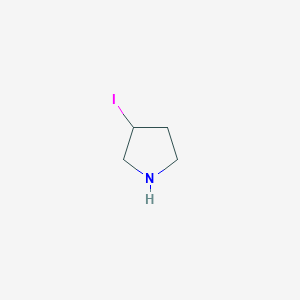

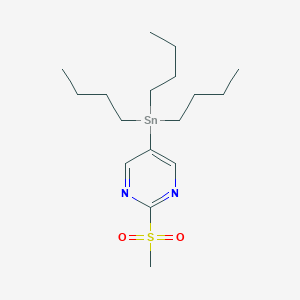
![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)




